molecular formula C18H20N2O B15203389 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol

Cat. No.: B15203389
M. Wt: 280.4 g/mol
InChI Key: JFNLPJFQRXPGEL-UHFFFAOYSA-N
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Description

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system substituted with a phenyl group and a methylamino-propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methylamino-Propanol Side Chain: This step involves the reaction of the substituted indole with an appropriate alkylating agent, such as 3-chloro-2-propanol, followed by methylation of the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-one: A ketone analog with similar structural features.

    1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-amine: An amine analog with a different functional group.

Uniqueness

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(methylamino)-3-(2-phenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C18H20N2O/c1-19-12-16(21)13-20-17-10-6-5-9-15(17)11-18(20)14-7-3-2-4-8-14/h2-11,16,19,21H,12-13H2,1H3

InChI Key

JFNLPJFQRXPGEL-UHFFFAOYSA-N

Canonical SMILES

CNCC(CN1C2=CC=CC=C2C=C1C3=CC=CC=C3)O

Origin of Product

United States

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